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Compound of Interest

Compound Name: Fmoc-D-his(trt)-OH

Cat. No.: B613330

CAS Number: 135610-90-1

This technical guide provides an in-depth overview of Fmoc-D-His(Trt)-OH, a crucial building
block for solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and
professionals in drug development, offering detailed information on its properties, supplier
details, experimental protocols, and strategies to ensure the successful synthesis of high-purity
peptides containing D-histidine.

Core Concepts and Properties

Fmoc-D-His(Trt)-OH is a derivative of the amino acid histidine, where the alpha-amino group is
protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is
protected by a trityl (Trt) group.[1][2] The D-configuration of the chiral center is a key feature, as
the incorporation of D-amino acids into peptides can significantly enhance their resistance to
enzymatic degradation by proteases, thereby extending their in-vivo half-life and improving
therapeutic potential.[3]

Molecular Structure:
e Formula: CaoH33N304
e Molecular Weight: 619.71 g/mol [1]

Physicochemical Properties:
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Property Value

Appearance White to off-white or light yellow powder/crystals

Soluble in DMF, Chloroform, Dichloromethane,

Solubility Ethyl Acetate, DMSO, Acetone. Slightly soluble
in water.[4]

Melting Point Approximately 141-146 °C[2]

Optical Rotation [0]22/D -85.0°, ¢ = 1% in chloroform[2]

Supplier Information

A variety of chemical suppliers offer Fmoc-D-His(Trt)-OH, ensuring its availability for research
and manufacturing purposes. Key suppliers include:

Supplier Purity/Grade

Sigma-Aldrich (Merck) >97% (HPLC), Novabiochem® grade[2]
Santa Cruz Biotechnology Research Grade[1]

Advanced ChemTech Building block for SPPS[5]

Bachem For peptide synthesis

Chem-Impex International >99% (HPLC)

Tokyo Chemical Industry (TCI) >97.0% (HPLC)

Note: Purity and specifications may vary by supplier and lot. Always refer to the supplier's
certificate of analysis for the most accurate information.

Application in Solid-Phase Peptide Synthesis
(SPPS)

Fmoc-D-His(Trt)-OH is primarily used in Fmoc-based SPPS. The Fmoc group provides
temporary protection of the alpha-amino group and is removed with a mild base (e.qg.,
piperidine) at each cycle of amino acid addition. The acid-labile Trt group protects the imidazole
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side chain of histidine from undesired side reactions during synthesis and is typically removed
during the final cleavage of the peptide from the resin with a strong acid cocktail.[3]

The Challenge of Racemization

A significant challenge associated with the use of Fmoc-His(Trt)-OH in peptide synthesis is its
susceptibility to racemization during the carboxyl group activation step.[5][6] The imidazole
nitrogen can facilitate the abstraction of the alpha-proton, leading to the formation of the L-
enantiomer and compromising the chiral purity of the final peptide.[6]

Several factors can influence the extent of racemization:

o Activation Method: Base-mediated activation and prolonged pre-activation times can
increase racemization.[6]

o Coupling Reagents: The choice of coupling reagent is critical.

o Temperature: Elevated temperatures, often used to improve coupling efficiency (e.g., in
microwave-assisted SPPS), can significantly increase the rate of racemization.[6]

Strategies to Minimize Racemization

Careful optimization of the coupling conditions is essential to minimize racemization when
incorporating Fmoc-D-His(Trt)-OH.

Table 1: Comparison of D-Isomer Formation for Histidine Derivatives in Microwave-Assisted
SPPS
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Side-Chain Coupling Coupling Time % D-lsomer
Protecting Group Temperature (°C) (min) Formation
Trityl (Trt) 50 10 6.8%
tert-Butoxycarbonyl

50 10 0.18%
(Boc)
Trityl (Trt) 90 2 >16%
tert-Butoxycarbonyl

90 2 0.81%

(Boc)

Data from a study on Liraglutide synthesis highlights the significant reduction in racemization
when using a Boc-protected histidine compared to a Trt-protected one, especially at elevated
temperatures.[7]

Recommended Coupling Reagents:

o DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is known for
its remarkable resistance to racemization and is often the reagent of choice for coupling
Fmoc-His(Trt)-OH.[8]

o Carbodiimides (e.g., DIC) with additives: The use of N,N'-diisopropylcarbodiimide (DIC) in
combination with additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-
(hydroxyimino)acetate (Oxyma Pure), or 1-hydroxy-7-azabenzotriazole (HOALt) can suppress
racemization.[5][8] Base-free conditions with DIC and an additive are often preferred.[8]

Experimental Protocols

The following sections outline a general protocol for the incorporation of Fmoc-D-His(Trt)-OH
in Fmoc-SPPS.

Materials and Reagents

e Fmoc-D-His(Trt)-OH

e SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://cemcontenttype.s3.amazonaws.com/content/media-library/downloads/application-liberty-blue-fmoc-his-boc-oh-ap0170-english.pdf
https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://advancedchemtech.com/product/fmoc-histrt-oh/
https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://www.benchchem.com/product/b613330?utm_src=pdf-body
https://www.benchchem.com/product/b613330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Other Fmoc-protected amino acids

e Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
o Deprotection Reagent: 20% (v/v) Piperidine in DMF

e Coupling Reagents: e.g., HATU, HBTU, DIC

e Coupling Additives/Bases: HOBt, HOAt, Oxyma Pure, N,N-Diisopropylethylamine (DIPEA),
2,4,6-Collidine

e Washing Solvents: DMF, DCM, Isopropanol (IPA)

o Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane
(TIS)

Precipitation Solvent: Cold diethyl ether

SPPS Workflow

The following diagram illustrates a typical cycle for adding an amino acid in Fmoc-SPPS.
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Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Coupling Protocol for Fmoc-D-His(Trt)-OH

» Resin Preparation: Swell the resin in DMF. If starting the synthesis, ensure the first amino
acid is properly loaded. For subsequent cycles, proceed after the deprotection and washing

steps.
e Amino Acid Activation:

o Dissolve Fmoc-D-His(Trt)-OH (typically 3-5 equivalents relative to resin loading) and a
suitable coupling reagent/additive mixture in DMF.
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o For example, using DIC/Oxyma: Dissolve Fmoc-D-His(Trt)-OH and Oxyma Pure in DMF.
Add DIC to the solution to begin the pre-activation.

o Critical Note: To minimize racemization, it is often recommended to perform in situ
activation, where the coupling reagent is added directly to the resin along with the
protected amino acid, rather than a lengthy pre-activation step.[9]

e Coupling Reaction:
o Add the activated amino acid solution to the deprotected peptide-resin.

o Allow the reaction to proceed at room temperature with agitation for 1-2 hours. The
reaction time may need to be extended for difficult couplings.

o Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser
(ninhydrin) test.

o Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove
excess reagents and byproducts.

Cleavage and Deprotection

 After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash
the peptide-resin with DCM and dry it.

o Prepare a cleavage cocktail. A standard cocktail for Trt group removal is TFA/TIS/H20 (e.g.,
95:2.5:2.5 v/ivlv). TIS acts as a scavenger to trap the released trityl cations, preventing side
reactions with sensitive residues like tryptophan.

» Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at
room temperature.

 Filter the resin and collect the filtrate containing the cleaved peptide.
» Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

o Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to
remove residual scavengers and cleavage byproducts.
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e Dry the crude peptide under vacuum.

The following diagram illustrates the cleavage and workup process.

(Dried Peptide-ResirD

Add Cleavage Cocktail
(e.g., TFA/TIS/H20)

Cncubate 2-3 hours)

Filter to separate
resin from peptide solution

:

Precipitate peptide
in cold diethyl ether

:

Centrifuge and
wash peptide pellet

Click to download full resolution via product page

Caption: Workflow for peptide cleavage from the resin and initial workup.

Purity Analysis
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The purity of the synthesized peptide should be assessed using analytical techniques such as
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Typical HPLC Conditions for Peptide Analysis:[10][11]

e Column: C18 reversed-phase column

» Mobile Phase A: 0.1% TFA in water

» Mobile Phase B: 0.1% TFA in acetonitrile

e Gradient: A linear gradient from low to high percentage of Mobile Phase B.
» Detection: UV absorbance at 214 nm and 280 nm.

Chiral HPLC can be used to determine the enantiomeric purity of the final peptide and quantify
the extent of racemization.[12]

Biological Significance of D-Histidine Incorporation

While Fmoc-D-His(Trt)-OH itself is not involved in biological signaling, its incorporation into
peptides can have profound biological consequences. Peptides containing D-amino acids often
exhibit:

 Increased Proteolytic Stability: Resistance to degradation by enzymes in the body leads to a
longer duration of action.[3]

 Altered Biological Activity: The change in stereochemistry can alter the peptide's
conformation, leading to modified binding affinity for its biological target. This can result in
either enhanced or diminished activity, or even a change in the mode of action.

¢ Novel Pharmacokinetic Properties: Enhanced stability can lead to improved bioavailability
and other favorable pharmacokinetic characteristics.

The use of D-amino acids is a well-established strategy in the design of peptide-based
therapeutics, including antimicrobial peptides, enzyme inhibitors, and receptor
agonists/antagonists.[13][14][15]
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Conclusion

Fmoc-D-His(Trt)-OH is an indispensable reagent for the synthesis of peptides with enhanced
stability and novel biological properties. While its use presents the challenge of potential
racemization, this can be effectively managed through the careful selection of coupling
reagents and optimization of reaction conditions. This guide provides the foundational
knowledge and protocols to enable researchers to successfully incorporate this valuable
building block into their synthetic peptide targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Fmoc-D-His(Trt)-OH: A Comprehensive Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613330#fmoc-d-his-trt-oh-cas-number-and-supplier-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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